molecular formula C10H17F2NO3 B13495230 tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13495230
M. Wt: 237.24 g/mol
InChI Key: PZPDVALOSYWDOT-DHBOJHSNSA-N
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Description

tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with hydroxyl and difluoro groups. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    tert-Butyl Protection: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes:

  • Using continuous flow reactors for efficient and scalable reactions.
  • Employing robust purification techniques such as crystallization or chromatography.
  • Ensuring high yields and purity through process optimization and quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Protection/Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols

    Protection/Deprotection: tert-Butyl chloroformate, triethylamine, acidic conditions for deprotection

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of substituted piperidine derivatives

    Protection/Deprotection: Formation of free amine derivatives

Scientific Research Applications

tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: It can be employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used as an intermediate in the synthesis of statins.

    tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: Used in the synthesis of pharmaceutical compounds.

Uniqueness

tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both difluoro and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. The combination of these functional groups with the tert-butyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

tert-butyl (3S,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(11)8(14)7(12)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

PZPDVALOSYWDOT-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C([C@H](C1)F)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)F)O)F

Origin of Product

United States

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